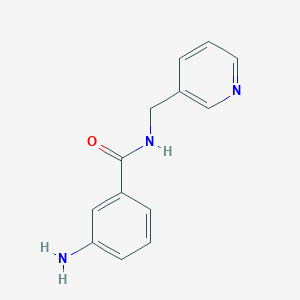

3-amino-N-(pyridin-3-ylmethyl)benzamide

概要

説明

3-amino-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C13H13N3O. It is a benzamide derivative that features both an amino group and a pyridinylmethyl group attached to the benzamide core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3-aminobenzamide with pyridine-3-carboxaldehyde under suitable conditions. A common synthetic route includes:

Condensation Reaction: 3-aminobenzamide is reacted with pyridine-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

3-amino-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

科学的研究の応用

Anticancer Activity

One of the prominent applications of 3-amino-N-(pyridin-3-ylmethyl)benzamide is in the development of anticancer agents. Research indicates that compounds with similar structures exhibit potent activity against specific protein kinases, which are critical targets in cancer therapy.

- Case Study : A series of compounds containing the benzamide fragment were synthesized and tested for their inhibitory effects on various protein kinases, including Bcr-Abl, which is implicated in chronic myeloid leukemia (CML). The docking studies revealed that modifications to the benzamide structure could enhance binding affinity and specificity against mutant forms of the kinase, suggesting potential therapeutic avenues for resistant CML cases .

Enzyme Inhibition

The compound has also been explored as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes like NAMPT, which play a role in cancer metabolism.

- Research Findings : Inhibitors derived from this compound have shown promise in preclinical models for their ability to disrupt metabolic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Synthesis of Co-Polyimides

This compound is utilized in the synthesis of novel co-polyimides, which are valuable materials in electronics and aerospace due to their thermal stability and mechanical properties.

- Synthesis Method : The co-polyimides are synthesized through polycondensation reactions involving dianhydrides and diamines, including this compound. This method allows for the incorporation of functional groups that enhance solubility and processability .

| Polymer Type | Key Features | Applications |

|---|---|---|

| Co-polyimides | High thermal stability, organo-soluble | Electronics, aerospace |

| Poly(amide-imide) | Biodegradable, optically active | Medical devices, biodegradable plastics |

Biodegradable Polymers

Recent developments have focused on creating biodegradable functional amino acid-based poly(amide-imide)s using this compound.

- Outcome : These polymers exhibit favorable degradation profiles and are suitable for applications in drug delivery systems where controlled release is essential.

Sensor Development

The compound has been employed in the fabrication of electrochemical sensors for detecting biomolecules such as pyridoxine (vitamin B6).

- Electrode Modification : A polymeric film made from this compound was used to modify graphite electrodes. The resulting sensors demonstrated high sensitivity and selectivity for pyridoxine detection, with a detection limit significantly lower than conventional methods.

Binding Affinity Studies

Research into the binding interactions of this compound with various biological targets has revealed potential therapeutic implications.

- Methodology : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantify binding affinities and elucidate mechanisms of action against specific enzymes involved in metabolic pathways.

作用機序

The mechanism of action of 3-amino-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. This interaction can modulate various biochemical pathways, depending on the target enzyme or receptor .

類似化合物との比較

Similar Compounds

- 4-amino-N-(pyridin-3-ylmethyl)benzamide

- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-amino-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

生物活性

3-amino-N-(pyridin-3-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including structural characteristics, synthesis methods, and various biological assays that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 213.24 g/mol. Its structure features an amino group at the 3-position of the benzene ring and a pyridin-3-ylmethyl group attached to the nitrogen of the benzamide moiety. This unique arrangement is believed to enhance its interaction with biological targets, particularly in cancer-related pathways.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Benzamide : The initial step involves the reaction of 3-amino-benzoyl chloride with pyridin-3-ylmethanamine.

- Purification : The resulting product is purified using recrystallization techniques.

- Characterization : The compound is characterized by techniques such as NMR and mass spectrometry to confirm its structure.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly as an inhibitor of protein kinases involved in cancer progression. Molecular docking studies suggest that this compound can effectively bind to active sites of kinases such as GSK-3β , which is implicated in various cancers.

2. Neuropharmacological Effects

In addition to its anticancer properties, this compound shows promise in neuropharmacology. It has been studied for its potential as a cholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease.

3. Antimicrobial Activity

The compound has also been evaluated for antibacterial and antifungal activities. Preliminary results indicate significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Receptor Tyrosine Kinases : A study demonstrated that derivatives similar to this compound showed potent inhibitory effects on receptor tyrosine kinases, which are crucial in cancer signaling pathways.

- Antioxidant Properties : Another investigation revealed that certain derivatives exhibited antioxidant properties comparable to ascorbic acid, suggesting potential applications in oxidative stress-related conditions.

特性

IUPAC Name |

3-amino-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-12-5-1-4-11(7-12)13(17)16-9-10-3-2-6-15-8-10/h1-8H,9,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDOJCKBQWSURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90309019 | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25844-49-9 | |

| Record name | NSC210798 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-N-(pyridin-3-ylmethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90309019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。